4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol
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Overview
Description
. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, nitro, and oxime groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde oxime typically involves the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) to produce 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . This is followed by the formation of the oxime derivative through the reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration process is optimized for higher yields and purity, often involving the use of concentrated nitric acid and glacial acetic acid . The subsequent oxime formation is carried out under controlled conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-hydroxy-3-methoxy-5-aminobenzaldehyde oxime.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzoic acids, aminobenzaldehyde oximes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The oxime group can also form stable complexes with metal ions, influencing various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A precursor in the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
4-Hydroxy-3-methoxy-5-nitrobenzoic acid: A derivative formed through the oxidation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
4-Hydroxy-3-methoxy-5-aminobenzaldehyde: A reduction product of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Uniqueness
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde oxime is unique due to the presence of both nitro and oxime functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications . Its ability to participate in a wide range of reactions and form stable complexes with metal ions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H8N2O5 |
---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-3-5(4-9-12)2-6(8(7)11)10(13)14/h2-4,11-12H,1H3/b9-4+ |
InChI Key |
ZLFZPNRIGZTJQX-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/O |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
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